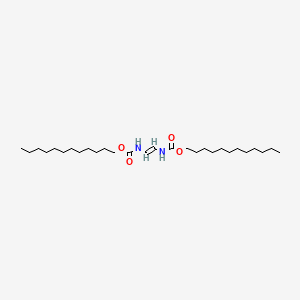

Didodecyl vinylenedicarbamate

説明

Didodecyl vinylenedicarbamate is a synthetic carbamate derivative characterized by two dodecyl (C12) chains attached to a vinylenedicarbamate backbone. This compound has been studied in the context of immunomodulatory applications, particularly as a constrained analog of iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid), a bacterial peptidoglycan fragment that activates the NOD1 receptor . In preliminary studies, it demonstrated NOD1 agonistic activity at 10 µM concentration but lacked sufficient data to establish a robust structure-activity relationship (SAR) .

特性

CAS番号 |

73622-95-4 |

|---|---|

分子式 |

C28H54N2O4 |

分子量 |

482.7 g/mol |

IUPAC名 |

dodecyl N-[(E)-2-(dodecoxycarbonylamino)ethenyl]carbamate |

InChI |

InChI=1S/C28H54N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-33-27(31)29-23-24-30-28(32)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3,(H,29,31)(H,30,32)/b24-23+ |

InChIキー |

QCWNNMTYLOAEEC-WCWDXBQESA-N |

異性体SMILES |

CCCCCCCCCCCCOC(=O)N/C=C/NC(=O)OCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCOC(=O)NC=CNC(=O)OCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of didodecyl vinylenedicarbamate typically involves the reaction of dodecylamine with vinylenedicarbamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In industrial settings, the production of didodecyl vinylenedicarbamate may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

Didodecyl vinylenedicarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

科学的研究の応用

Didodecyl vinylenedicarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in studies involving cell membrane interactions and lipid bilayer formation.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.

作用機序

The mechanism of action of didodecyl vinylenedicarbamate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

類似化合物との比較

Comparison with Lauroyl-Containing Analogs

In the same study, lauroyl (C12 acyl) analogs of iE-DAP were synthesized alongside didodecyl vinylenedicarbamate. Both classes feature C12 chains but differ in functional groups:

- Lauroyl analogs : Acyl groups attached to the D-Glu amine.

- Didodecyl vinylenedicarbamate : Two dodecyl chains linked via carbamate bonds.

| Property | Lauroyl Analogs | Didodecyl Vinylenedicarbamate |

|---|---|---|

| Functional Group | Acyl (ester) | Carbamate |

| NOD1 Activation (10 µM) | ~80-100% NF-κB activation | ~80-100% NF-κB activation |

| Cytotoxicity in PBMCs | Not reported | Low cytotoxicity observed |

Both compounds showed comparable NOD1 activation at high concentrations, but the carbamate backbone of didodecyl vinylenedicarbamate may confer greater hydrolytic stability compared to ester-linked lauroyl groups .

Comparison with Didodecyl 3,3′-Thiodipropionate

| Property | Didodecyl 3,3′-Thiodipropionate | Didodecyl Vinylenedicarbamate |

|---|---|---|

| Functional Group | Thioether-propionate | Carbamate |

| Biological Role | Antioxidant/metabolite | NOD1 agonist |

| Hydrophobicity | High (due to thioether) | Moderate (polar carbamate) |

Didodecyl thiodipropionate is primarily associated with antioxidant roles in plasma metabolomics, whereas vinylenedicarbamate targets immune receptor activation .

Comparison with Didodecyl Disulfide

| Property | Didodecyl Disulfide | Didodecyl Vinylenedicarbamate |

|---|---|---|

| Functional Group | Disulfide | Carbamate |

| Synthesis Yield | 61% (photolysis) | Not explicitly reported |

| Chromatographic Mobility | Rf = 0.55 (hexanes) | Data unavailable |

The disulfide’s higher nonpolarity (evidenced by Rf in hexanes) contrasts with the carbamate’s moderate polarity, suggesting divergent solubility profiles .

Comparison with Dithiocarbamates (e.g., Sodium Diethyldithiocarbamate)

Dithiocarbamates like sodium diethyldithiocarbamate (CAS 148-18-5) differ in sulfur content and coordination chemistry:

| Property | Sodium Diethyldithiocarbamate | Didodecyl Vinylenedicarbamate |

|---|---|---|

| Functional Group | Dithiocarbamate (-N-CS2⁻) | Carbamate (-O-CO-N-) |

| Metal Chelation | Strong (e.g., Cu²⁺, Zn²⁺) | Limited evidence |

| Applications | Industrial, antifungals | Immunomodulation |

Dithiocarbamates are widely used in metal coordination and catalysis, whereas vinylenedicarbamates are explored for targeted immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。